molecular formula C11H9NO3 B1174941 MYXOBACTERALPHALYTICPROTEINASE CAS No. 12585-31-8

MYXOBACTERALPHALYTICPROTEINASE

カタログ番号: B1174941
CAS番号: 12585-31-8
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MYXOBACTERALPHALYTICPROTEINASE is a proteolytic enzyme derived from myxobacteria, a group of Gram-negative bacteria known for their complex life cycles and production of bioactive secondary metabolites. This enzyme exhibits broad substrate specificity, hydrolyzing peptide bonds in proteins under physiological conditions. Its catalytic mechanism involves a serine residue in the active site, akin to other serine proteases, but with unique structural adaptations that enhance stability in diverse environmental conditions .

Characterization studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have revealed a molecular weight of approximately 28 kDa and an isoelectric point (pI) of 8.2, distinguishing it from other bacterial proteases . Its tertiary structure, resolved via X-ray crystallography, features a compact α/β hydrolase fold with a substrate-binding cleft optimized for hydrophobic residues .

特性

CAS番号

12585-31-8

分子式

C11H9NO3

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural Characteristics

MYXOBACTERALPHALYTICPROTEINASE shares structural homology with subtilisin (from Bacillus spp.) and proteinase K (from Engyodontium album), yet key differences exist:

Parameter MYXOBACTERALPHALYTICPROTEINASE Subtilisin Proteinase K
Molecular Weight (kDa) 28 27.5 28.9
Active Site Residues Ser-His-Asp triad Ser-His-Asp triad Ser-His-Asp triad
Thermal Stability (°C) Stable up to 65 Stable up to 60 Stable up to 70
Glycosylation Status Non-glycosylated Partially glycosylated Highly glycosylated

Data derived from comparative MS and circular dichroism (CD) spectroscopy studies .

Enzymatic Activity and Substrate Specificity

  • Catalytic Efficiency (kcat/KM) : MYXOBACTERALPHALYTICPROTEINASE demonstrates a kcat/KM of 4.5 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup> for casein hydrolysis, outperforming subtilisin (3.2 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) but lagging behind proteinase K (6.8 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) .
  • pH Optima : Operates optimally at pH 9.0, similar to subtilisin (pH 8.5–10), but unlike proteinase K, which retains activity at pH 4.0–12.0 due to its glycosylation-enhanced stability .

Stability and Functional Resilience

  • Organic Solvent Tolerance: Retains >80% activity in 30% (v/v) ethanol, surpassing subtilisin (50% activity loss) and matching proteinase K. This trait is attributed to its hydrophobic core and absence of labile post-translational modifications .
  • Inhibitor Sensitivity : Inhibited by phenylmethylsulfonyl fluoride (PMSF), a serine protease inhibitor, but resistant to EDTA, confirming its metal-independent mechanism .

Research Findings and Implications

  • Industrial Protein Degradation: Its solvent stability makes it suitable for peptide synthesis in non-aqueous media, outperforming subtilisin in dimethylformamide (DMF)-rich environments .
  • Pharmaceutical Relevance: Unlike proteinase K, MYXOBACTERALPHALYTICPROTEINASE lacks allergenic glycoproteins, reducing immunogenicity risks in therapeutic formulations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。